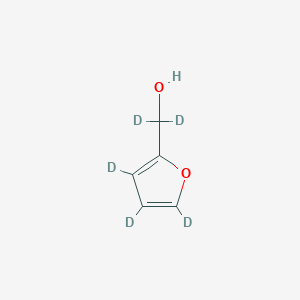
Speed DiO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Speed DiO is an unsaturated form of [DiOC18(3), #6296], lipophilic carbocyanine tracer probe which diffuses within membrane bilayers at least 50% faster than saturated analogs. DiI, DiO, DiD and DiR dyes are a family of lipophilic fluorescent stains for labeling membranes. The fluorescence of these environment-sensitive dyes is greatly enhanced when incorporated into membranes or bound to lipophilic biomolecules such as proteins. They are weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes.
Aplicaciones Científicas De Investigación
Optical Reporting of Membrane Potential in Neuroscience
Speed DiO, in combination with dipicrylamine (DPA), serves as an optical approach to report changes in membrane potential in neurons. This method, involving Förster resonance energy transfer (FRET), allows for the detection of action potentials and subthreshold activities in neuronal cultures and brain slices. It's a noninvasive method that offers unique flexibility for studying intact neuronal circuits, essential for advancing our understanding of neural signaling and neurophysiology (Bradley et al., 2009).
Rule-Based Autonomic Management of Distributed Scientific Applications
DIOS++ is a framework that enhances the autonomic adaptation and control of distributed scientific applications. It allows for the interrogation, monitoring, and manipulation of application objects in real-time. This technology is pivotal in various scientific fields, including oil reservoir simulations, turbulence studies, and numerical relativity simulations, contributing significantly to the advancement of computational sciences (Liu & Parashar, 2003).
Advancements in Digital Image Correlation for Experimental Techniques
Digital Image Correlation (DIC) techniques, such as those involving Speed DiO, have widespread applications in experimental mechanics. They aid in accurate measurements and analyses in diverse fields, ranging from electron microscopy to large-scale observations. These techniques are integral in enhancing the precision and reliability of experimental data across various scientific disciplines (Reu, 2012).
Exergy Recovery in Engineering Applications
In engineering, specifically in the context of DI diesel engines, Speed DiO principles are applied to improve energy efficiency. By recovering exergy from engine exhausts, these applications demonstrate significant reductions in fuel consumption, contributing to more sustainable engineering practices (Ghazikhani et al., 2014).
High-Speed Imaging in Single-Cell Analysis
In biomedical research, high-speed imaging techniques, like those related to Speed DiO, have emerged as crucial tools for single-cell analysis. They provide detailed insights into cellular dynamics and heterogeneities, which are essential for understanding various biological processes and diseases at the cellular level (Mikami et al., 2018).
Propiedades
Número CAS |
164472-75-7 |
|---|---|
Nombre del producto |
Speed DiO |
Fórmula molecular |
C53H77ClN2O6 |
Peso molecular |
873.65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



